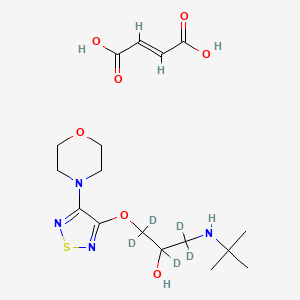
Safinamide-d4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Safinamide-d4 is a deuterium-labeled derivative of safinamide, a potent, selective, and reversible monoamine oxidase B (MAO-B) inhibitor. Safinamide is primarily used in the treatment of Parkinson’s disease due to its ability to modulate both dopaminergic and non-dopaminergic systems . The deuterium labeling in this compound enhances its stability and allows for more precise pharmacokinetic studies .
準備方法
Synthetic Routes and Reaction Conditions
The preparation of safinamide-d4 involves the incorporation of deuterium atoms into the safinamide molecule. This is typically achieved through the use of deuterated reagents and solvents during the synthesis process. One common method involves the use of deuterated methanol to prepare the standard stock solution of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and consistency of the final product. The use of deuterated solvents and reagents is carefully monitored to maintain the deuterium labeling throughout the production process .
化学反応の分析
Types of Reactions
Safinamide-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form safinamide acid.
Reduction: Reduction reactions can convert this compound back to its original form.
Substitution: Deuterium atoms in this compound can be replaced with hydrogen atoms under certain conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Acidic or basic conditions can facilitate the substitution reactions.
Major Products Formed
Oxidation: Safinamide acid.
Reduction: Safinamide.
Substitution: Hydrogen-labeled safinamide.
科学的研究の応用
Safinamide-d4 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in pharmacokinetic studies to understand the metabolic pathways of safinamide.
Biology: Helps in studying the biological interactions and effects of safinamide at the molecular level.
Medicine: Used in the development of new therapeutic strategies for Parkinson’s disease and other neurological disorders.
Industry: Employed in the production of more stable and effective pharmaceutical formulations
作用機序
Safinamide-d4 exerts its effects through multiple mechanisms:
MAO-B Inhibition: It selectively and reversibly inhibits monoamine oxidase B, preventing the breakdown of dopamine and thereby increasing its availability in the brain.
Sodium and Calcium Channel Blockade: this compound blocks voltage-dependent sodium and calcium channels, reducing neuronal excitability.
Glutamate Release Inhibition: It inhibits the release of glutamate, a neurotransmitter involved in excitotoxicity, thereby providing neuroprotective effects.
類似化合物との比較
Similar Compounds
Rasagiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Selegiline: A selective MAO-B inhibitor with similar therapeutic effects.
Zonisamide: A drug with dual mechanisms of action, including MAO-B inhibition and sodium channel blockade.
Uniqueness of Safinamide-d4
This compound stands out due to its deuterium labeling, which enhances its stability and allows for more precise pharmacokinetic studies. Additionally, its combination of MAO-B inhibition, sodium and calcium channel blockade, and glutamate release inhibition provides a unique therapeutic profile .
特性
分子式 |
C17H19FN2O2 |
|---|---|
分子量 |
306.37 g/mol |
IUPAC名 |
(2S)-2,3,3,3-tetradeuterio-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanamide |
InChI |
InChI=1S/C17H19FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h2-9,12,20H,10-11H2,1H3,(H2,19,21)/t12-/m0/s1/i1D3,12D |
InChIキー |
NEMGRZFTLSKBAP-QBGTZBHMSA-N |
異性体SMILES |
[2H][C@@](C(=O)N)(C([2H])([2H])[2H])NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
正規SMILES |
CC(C(=O)N)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


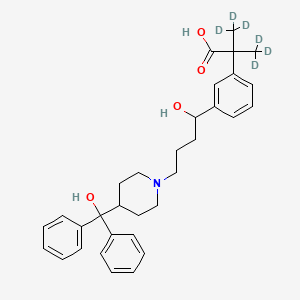
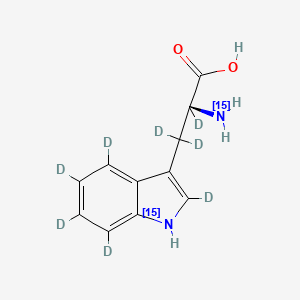
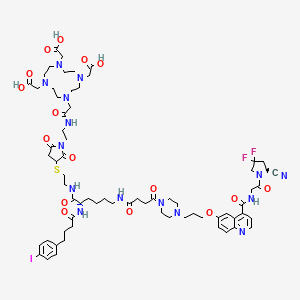
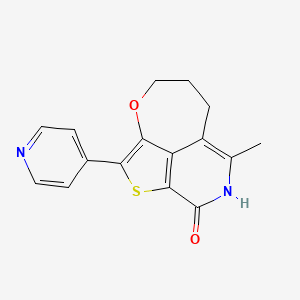

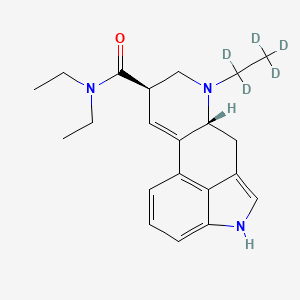

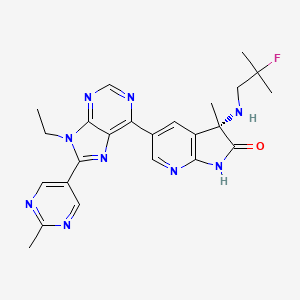
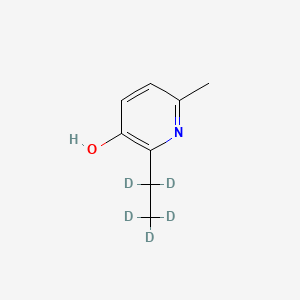

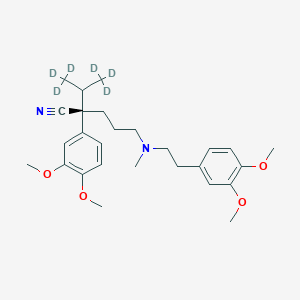
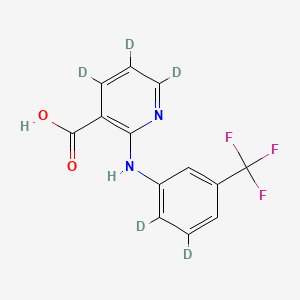
![(3Z)-3-(6H-benzo[c][1]benzothiepin-11-ylidene)-N-methyl-N-(trideuteriomethyl)propan-1-amine](/img/structure/B12418068.png)
